molecular formula C14H10Cl2N2O B12129089 6-Chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine

6-Chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B12129089
M. Wt: 293.1 g/mol
InChI Key: VYLPNZYTOUQLFF-UHFFFAOYSA-N
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Description

6-Chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The presence of chlorine and methoxy groups in its structure enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate α-haloketone. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide at elevated temperatures. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazo[1,2-a]pyridine core.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and solvent-free conditions to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

Scientific Research Applications

6-Chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of chlorine and methoxy groups in its structure can enhance its binding affinity and specificity .

Comparison with Similar Compounds

  • 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
  • 2-Thio-containing imidazo[1,2-a]pyridines

Comparison: 6-Chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine is unique due to the presence of both chlorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to other imidazo[1,2-a]pyridine derivatives, this compound may exhibit enhanced pharmacological properties and different reactivity patterns .

Properties

Molecular Formula

C14H10Cl2N2O

Molecular Weight

293.1 g/mol

IUPAC Name

6-chloro-2-(3-chloro-4-methoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H10Cl2N2O/c1-19-13-4-2-9(6-11(13)16)12-8-18-7-10(15)3-5-14(18)17-12/h2-8H,1H3

InChI Key

VYLPNZYTOUQLFF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl)Cl

Origin of Product

United States

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